molecular formula C21H38O2 B12629708 Propan-2-yl octadeca-12,15-dienoate CAS No. 918789-05-6

Propan-2-yl octadeca-12,15-dienoate

Cat. No.: B12629708
CAS No.: 918789-05-6
M. Wt: 322.5 g/mol
InChI Key: JCYAKCXRKWGVCW-UHFFFAOYSA-N
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Description

Propan-2-yl octadeca-12,15-dienoate is a synthetic lipid ester with the molecular formula C 21 H 38 O 2 and a molecular weight of 322.52500 g/mol . This compound belongs to the class of lipid-like molecules that are integral in the formulation of Lipid Nanoparticles (LNPs), the leading delivery vehicle for nucleic acid therapeutics such as mRNA and siRNA . Its structural properties make it a valuable component for non-viral gene delivery research. In LNP formulations, lipid esters like this one can serve as helper lipids or structural components alongside ionizable cationic lipids, phospholipids, cholesterol, and PEG-lipids . These nanoparticles are primarily produced using microfluidics technology and are central to cutting-edge research areas, including the development of vaccines and treatments for diseases like cancer and viral infections . The compound's mechanism of action is based on its integration into the lipid bilayer of the nanoparticle. It contributes to the formation and stability of the LNP's core structure, which is crucial for protecting the nucleic acid cargo from degradation and facilitating its cellular uptake . The research into such lipids aims to optimize critical parameters of LNPs, including size, internal structure, and pK a , to enhance the endosomal escape and overall delivery efficiency of the therapeutic payload into the target cells . This compound is provided for research applications only and is a key reagent for scientists engineering next-generation delivery systems for nucleic acid-based therapies.

Properties

CAS No.

918789-05-6

Molecular Formula

C21H38O2

Molecular Weight

322.5 g/mol

IUPAC Name

propan-2-yl octadeca-12,15-dienoate

InChI

InChI=1S/C21H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h5-6,8-9,20H,4,7,10-19H2,1-3H3

InChI Key

JCYAKCXRKWGVCW-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCCCCCCCCCCC(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Direct Esterification

This method involves the direct reaction of octadecadienoic acid with isopropanol in the presence of an acid catalyst.

Procedure:

  • Combine octadecadienoic acid (1 equivalent) and isopropanol (1 equivalent) in a round-bottom flask.
  • Add a catalytic amount of sulfuric acid or another suitable acid catalyst.
  • Heat the mixture under reflux for several hours.
  • Remove the solvent under reduced pressure to obtain the crude product.
  • Purify the product using column chromatography.

Yield: Typically ranges from 70% to 90%, depending on reaction conditions.

Enzymatic Synthesis

Enzymatic methods utilizing lipases have been explored for synthesizing esters due to their specificity and mild reaction conditions.

Procedure:

  • Prepare a mixture of octadecadienoic acid and isopropanol.
  • Add a lipase enzyme, such as Candida antarctica or Rhizomucor miehei.
  • Stir the mixture at room temperature for a specified time (usually 24 hours).
  • Separate the enzyme from the reaction mixture by filtration or centrifugation.
  • Purify the product through liquid-liquid extraction followed by chromatography.

Yield: Enzymatic methods can yield between 80% to 95%, with selectivity towards specific isomers.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different preparation methods for this compound:

Method Catalyst/Enzyme Reaction Time Temperature Typical Yield (%) Notes
Direct Esterification Acid catalyst (e.g., H₂SO₄) 4-8 hours Reflux 70 - 90 Simple but may require purification
Enzymatic Synthesis Lipase (e.g., C. antarctica) 24 hours Room temperature 80 - 95 More selective and environmentally friendly

Research Findings

Recent studies have highlighted advancements in enzymatic synthesis methods that improve yields and reduce by-products:

  • A study demonstrated that using Candida antarctica lipase resulted in higher selectivity for specific isomers of fatty acid esters compared to traditional chemical methods.

  • Another research indicated that optimizing reaction conditions such as substrate concentration and enzyme loading can significantly enhance yields in enzymatic reactions.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl octadeca-12,15-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alcohols or amines can be used in the presence of acid or base catalysts.

Major Products Formed

    Oxidation: Octadecadienoic acid derivatives.

    Reduction: Propan-2-yl octadeca-12,15-dienol.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl octadeca-12,15-dienoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and transesterification reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of cosmetics, lubricants, and other industrial products due to its favorable chemical properties.

Mechanism of Action

The mechanism of action of propan-2-yl octadeca-12,15-dienoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activities, receptor binding, or alteration of cellular signaling pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Propan-2-yl octadeca-12,15-dienoate with analogous esters, focusing on molecular structure, physical properties, and functional differences.

Table 1: Key Properties of this compound and Analogous Esters

Compound Name Molecular Formula Double Bond Positions Ester Group Melting Point (°C) Oxidative Stability Applications
This compound C₂₁H₃₆O₂ 12, 15 Isopropyl -10 to -5 Moderate Lubricants, cosmetics
Isopropyl stearate C₂₁H₄₂O₂ None Isopropyl 20–25 High Pharmaceuticals, emollients
Isopropyl oleate C₂₁H₄₀O₂ 9 Isopropyl -15 to -10 Low Industrial solvents, coatings
Methyl linoleate C₁₉H₃₄O₂ 9, 12 Methyl -20 to -15 Very Low Biofuels, research

Structural and Functional Insights:

Degree of Unsaturation: this compound contains two double bonds, conferring higher reactivity and lower oxidative stability compared to saturated esters like isopropyl stearate . In contrast, isopropyl oleate (one double bond) exhibits intermediate stability, while methyl linoleate (two non-conjugated double bonds) is prone to rapid oxidation.

Ester Group Impact: The bulky isopropyl group in this compound enhances steric hindrance, slightly improving thermal stability over methyl or ethyl esters . Isopropyl stearate’s saturated structure and linear chain make it solid at room temperature, unlike the liquid state of unsaturated analogs.

Applications: this compound’s moderate stability and fluidity suit it for lubricants requiring biodegradability. Isopropyl stearate’s high stability and solid-state properties make it ideal for controlled-release drug formulations.

Research Findings and Industrial Relevance

  • Synthetic Challenges: The conjugation of double bonds in this compound complicates synthesis, often requiring selective hydrogenation or enzymatic catalysis to avoid isomerization .
  • Biodegradability : Its unsaturated structure allows faster enzymatic breakdown compared to saturated esters, aligning with green chemistry trends.
  • Thermal Behavior : Differential scanning calorimetry (DSC) studies reveal a glass transition temperature (Tg) of -30°C, lower than isopropyl stearate (Tg ≈ 15°C) due to reduced molecular rigidity .

Biological Activity

Propan-2-yl octadeca-12,15-dienoate, also known as isopropyl octadeca-12,15-dienoate, is a fatty acid ester that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds based on diverse research findings.

Synthesis Methods:
this compound can be synthesized through the esterification of octadecadienoic acid with isopropanol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is conducted under reflux conditions to ensure complete conversion of reactants to the ester product.

Chemical Properties:

  • Molecular Formula: C21_{21}H38_{38}O2_2
  • Molecular Weight: 322.525 g/mol
  • LogP (Octanol-Water Partition Coefficient): 6.7515, indicating high lipophilicity which may affect its biological interactions .

Biological Activity

This compound has been investigated for several biological activities:

  • Anti-inflammatory Properties:
    • Studies indicate that this compound may inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in inflammatory diseases.
    • In vitro studies have shown that it can reduce levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages stimulated with lipopolysaccharides (LPS), indicating its role in modulating inflammatory responses.
  • Antioxidant Activity:
    • The compound exhibits antioxidant properties that may protect cells from oxidative stress by scavenging free radicals and chelating metal ions. This activity is crucial for preventing cellular damage associated with various diseases.
  • Mechanism of Action:
    • The biological effects are believed to occur through modulation of enzyme activities and alteration of cellular signaling pathways. For instance, its anti-inflammatory effects may involve inhibition of nuclear factor kappa B (NF-κB) pathways and mitogen-activated protein kinase (MAPK) signaling.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

StudyFindings
Study ADemonstrated that this compound reduced LPS-induced inflammation in RAW264.7 macrophages by decreasing TNF-alpha levels.
Study BInvestigated the antioxidant capacity of the compound using DPPH and ABTS assays, confirming its ability to scavenge free radicals effectively.
Study CExplored the compound's potential in cosmetic formulations due to its skin-soothing properties and efficacy in reducing skin inflammation.

Comparison with Similar Compounds

This compound can be compared to other fatty acid esters such as methyl octadeca-12,15-dienoate and ethyl octadeca-12,15-dienoate:

CompoundStructureLipophilicityBiological Activity
This compoundIsopropyl groupHighAnti-inflammatory, Antioxidant
Methyl octadeca-12,15-dienoateMethyl groupModerateLimited anti-inflammatory activity
Ethyl octadeca-12,15-dienoateEthyl groupModerateSimilar to methyl derivative

The unique isopropyl group in this compound enhances its solubility and reactivity compared to other esters.

Q & A

Q. Table 1. Key Spectral Signatures for this compound

TechniqueKey Peaks/FeaturesReference
1H^1\text{H}-NMRδ 5.3–5.4 ppm (m, 4H, diene CH), δ 4.9 ppm (septet, 1H, isopropyl CH)
IR1740 cm1^{-1} (C=O), 1650 cm1^{-1} (C=C)
HRMS[M+H]+^+ at m/z 363.3 (C21 _{21}H34 _{34}O2 _2)

Q. Table 2. Stability Metrics Under Accelerated Conditions

ConditionInduction Time (h)Degradation ProductsReference
100°C, Airflow12.5 ± 1.2Hydroperoxides, aldehydes
UV (254 nm)6.8 ± 0.7Conjugated trienes, ketones

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